molecular formula C10H8Cl2N2O2 B1334952 5-(3,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione CAS No. 52715-57-8

5-(3,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione

Cat. No. B1334952
CAS RN: 52715-57-8
M. Wt: 259.09 g/mol
InChI Key: HCAOEYFITDQZTG-UHFFFAOYSA-N
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Description

The compound "5-(3,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione" is a derivative of imidazolidine-2,4-dione, which is a core structure for various pharmaceuticals and has been the subject of numerous studies due to its biological and chemical properties. The dichlorophenyl group attached to the imidazolidine ring suggests potential for increased biological activity, possibly as an anticonvulsant or antibacterial agent, as seen in similar compounds .

Scientific Research Applications

Anticancer and Anti-inflammatory Properties

5-(3,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione and similar compounds have been explored for their potential in medical science, particularly in cancer and inflammation research. For example, a related compound, 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione, was synthesized and found to exhibit in vitro anticancer activity against human breast adenocarcinoma cell lines, as well as anti-inflammatory properties (Uwabagira & Sarojini, 2019).

Antimicrobial Activity

Compounds structurally related to 5-(3,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione have been shown to possess antimicrobial properties. For instance, studies on substituted imidazolidinediones and thioxoimidazolidinones have documented their synthesis and in vitro antimicrobial activity (Albuquerque et al., 1999).

Corrosion Inhibition

In the field of engineering and materials science, derivatives of 5-(3,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione have been explored as corrosion inhibitors. For example, thiazolidinedione derivatives were investigated for their effectiveness in inhibiting mild steel corrosion in hydrochloric acid solution, demonstrating the versatility of these compounds beyond biological applications (Yadav et al., 2015).

Psychopharmacological Research

Some derivatives of 5-(3,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione have been studied in psychopharmacological research, particularly for their affinity to serotonin receptors and potential in treating disorders like depression and anxiety (Czopek et al., 2013).

DNA Binding and Antitumor Properties

The DNA binding affinity of imidazolidine derivatives, which are structurally related to 5-(3,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione, has been a subject of interest due to their potential antitumor properties. Such studies can provide insights into the development of new anticancer drugs (Shah et al., 2013).

Antihyperglycemic Activity

Research into benzimidazole-thiazolidinedione hybrids, which are related to 5-(3,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione, has demonstrated potential antihyperglycemic activity. These compounds were synthesized and tested in vitro and in vivo, showing promise in the treatment of diabetes (Gutiérrez-Hernández et al., 2019).

Anticonvulsant Activity

N-Mannich bases derived from imidazolidine-2,4-diones, which are structurally similar to 5-(3,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione, have been synthesized and tested for their anticonvulsant properties. These studies contribute to the development of new treatments for epileptic disorders (Byrtus et al., 2011).

Anti-Inflammatory and Antimicrobial Applications

Derivatives of thiazolidine-2,4-dione, a core structure in 5-(3,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione, have been synthesized and evaluated for their potential in treating inflammatory diseases and their antimicrobial activities. These findings highlight the therapeutic potential of these compounds in various medical applications (Ma et al., 2011).

Safety And Hazards

This involves studying the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or new reactions it could undergo.


I hope this general information is helpful. If you have a specific compound or class of compounds you’re interested in, feel free to ask!


properties

IUPAC Name

5-(3,4-dichlorophenyl)-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O2/c1-10(8(15)13-9(16)14-10)5-2-3-6(11)7(12)4-5/h2-4H,1H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAOEYFITDQZTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388378, DTXSID701191223
Record name 5-(3,4-dichlorophenyl)-5-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-5-(3,4-Dichlorophenyl)-5-methyl-2,4-imidazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701191223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione

CAS RN

52715-58-9, 52715-57-8
Record name (+)-5-(3,4-Dichlorophenyl)-5-methyl-2,4-imidazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52715-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3,4-dichlorophenyl)-5-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-5-(3,4-Dichlorophenyl)-5-methyl-2,4-imidazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701191223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3,4-dichlorophenyl)-5-methylimidazolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Dahmane, A Kerviel, DR Morado, K Shankar… - Nature …, 2022 - nature.com
Enteroviruses are non-enveloped positive-sense RNA viruses that cause diverse diseases in humans. Their rapid multiplication depends on remodeling of cytoplasmic membranes for …
Number of citations: 12 www.nature.com
S Dahmane, A Kerviel, DR Morado, K Shankar… - bioRxiv, 2021 - biorxiv.org
Enteroviruses are non-enveloped positive-sense RNA viruses that cause diverse diseases in humans. Their rapid multiplication depends on remodeling of cytoplasmic membranes for …
Number of citations: 2 www.biorxiv.org

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